molecular formula C10H17N3O2 B13482830 3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid

3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid

Cat. No.: B13482830
M. Wt: 211.26 g/mol
InChI Key: JXQUEQUVHOKYTI-UHFFFAOYSA-N
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Description

3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a propylamino group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Substitution with Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.

    Attachment of Propylamino Group: The propylamino group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a propylamine.

    Formation of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid: Lacks the propylamino group, which may result in different chemical and biological properties.

    3-(1H-Pyrazol-1-yl)propanoic acid: Lacks both the methyl and propylamino groups, leading to distinct reactivity and applications.

    3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid: Contains additional methyl groups, which may influence its chemical behavior and biological activity.

Uniqueness

3-(4-Methyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid is unique due to the presence of both the methyl and propylamino groups, which confer specific chemical and biological properties. These functional groups may enhance its reactivity, binding affinity, and potential therapeutic effects compared to similar compounds.

Biological Activity

3-(4-Methyl-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid, a compound with notable structural features, has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H10N2O2C_7H_{10}N_2O_2 and a molar mass of approximately 142.17 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities, and a propylamino side chain that may enhance its pharmacological properties.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds often exhibit anticancer activity. For instance, some studies have evaluated the efficacy of similar pyrazole derivatives against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia). These studies typically utilize assays to assess cell viability and apoptosis induction .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduction of apoptosis via mitochondrial pathway
Other Pyrazole Derivative AK-562TBDInhibition of CDK2/E and Abl protein kinases

Note: TBD = To Be Determined based on further research findings.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor for cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have suggested that the compound exhibits favorable lipophilicity, which may enhance its absorption and distribution in biological systems. However, detailed toxicological studies are necessary to ascertain safety profiles and potential side effects .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings. One notable study involved a series of pyrazole compounds administered to patients with advanced cancer. The results indicated significant tumor reduction in a subset of patients, suggesting that compounds similar to this compound could be promising candidates for further development as anticancer agents .

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-(4-methylpyrazol-1-yl)-2-(propylamino)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-3-4-11-9(10(14)15)7-13-6-8(2)5-12-13/h5-6,9,11H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

JXQUEQUVHOKYTI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=C(C=N1)C)C(=O)O

Origin of Product

United States

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